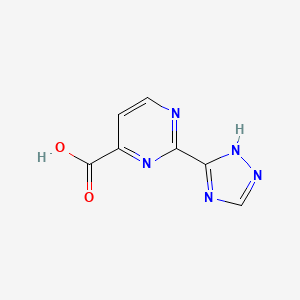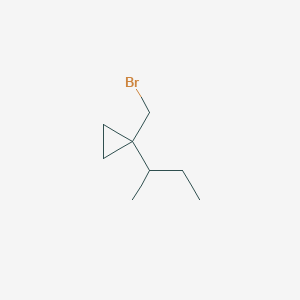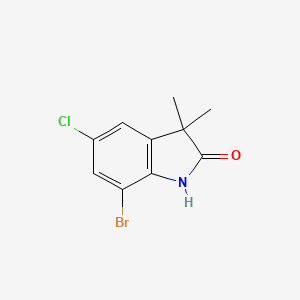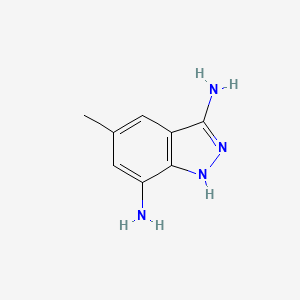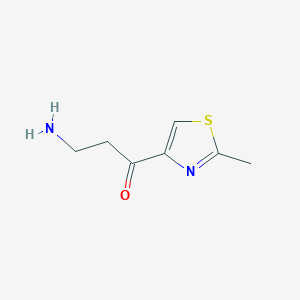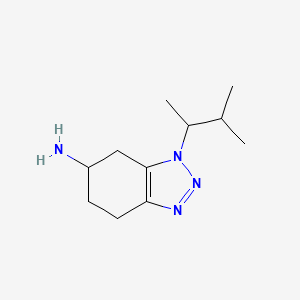
1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutan-2-amine and a suitable benzotriazole precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzotriazole compounds.
Scientific Research Applications
1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: This compound shares a similar structural motif but differs in its functional groups and properties.
3-Methylbutane: Another related compound with a similar carbon backbone but different functional groups.
Uniqueness
1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-(3-methylbutan-2-yl)-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C11H20N4/c1-7(2)8(3)15-11-6-9(12)4-5-10(11)13-14-15/h7-9H,4-6,12H2,1-3H3 |
InChI Key |
INPBLEPSPBKIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C2=C(CCC(C2)N)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


